2,4,5-Trifluoro-3-methoxyaniline
Overview
Description
2,4,5-Trifluoro-3-methoxyaniline is an organic compound with the molecular formula C7H6F3NO It is a derivative of aniline, where the hydrogen atoms in the 2, 4, and 5 positions of the benzene ring are replaced by fluorine atoms, and the hydrogen atom in the 3 position is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxyaniline typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, dimethyl sulfate, and thionyl chloride yield 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metal fluorides, sodium hydroxide, dimethyl sulfate, and thionyl chloride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include various substituted anilines, benzoyl chlorides, and other fluorinated aromatic compounds. These products have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,4,5-Trifluoro-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of drugs, particularly those containing fluorine atoms, which are known to enhance the biological activity of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilines and methoxyanilines, such as 2,4,5-trifluoroaniline and 3-methoxyaniline. These compounds share structural similarities but differ in their specific substitution patterns and chemical properties .
Uniqueness
2,4,5-Trifluoro-3-methoxyaniline is unique due to the combination of fluorine and methoxy groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHQEGOVPUXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379491 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-45-8 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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